9,12,15-Octadecatrienoyl chloride, (9Z,12Z,15Z)-
Overview
Description
It is a liquid at room temperature and has a molecular formula of C₁₈H₂₉ClO with a molecular weight of 296.88 g/mol . This compound is notable for its three conjugated double bonds, which are all in the cis configuration (Z,Z,Z).
Preparation Methods
Synthetic Routes and Reaction Conditions
9,12,15-Octadecatrienoyl chloride can be synthesized from linolenic acid through a chlorination reaction. The typical synthetic route involves the reaction of linolenic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions. The reaction is usually carried out at low temperatures to prevent the decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of 9,12,15-Octadecatrienoyl chloride follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
9,12,15-Octadecatrienoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Addition Reactions: The double bonds in the compound can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Common Reagents and Conditions
Thionyl Chloride (SOCl₂): Used in the preparation of the compound from linolenic acid.
Amines, Alcohols, and Thiols: Used in substitution reactions to form various derivatives.
Major Products Formed
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Thioesters: Formed from the reaction with thiols.
Scientific Research Applications
9,12,15-Octadecatrienoyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9,12,15-Octadecatrienoyl chloride involves its ability to react with various nucleophiles, leading to the formation of different derivatives. These derivatives can interact with biological molecules, affecting cellular processes. The compound’s conjugated double bonds also play a role in its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
9,12,15-Octadecatrienoic acid (Linolenic acid): The parent compound from which 9,12,15-Octadecatrienoyl chloride is derived.
9,12,15-Octadecatrienoic acid, ethyl ester: Another derivative of linolenic acid with similar properties.
Uniqueness
9,12,15-Octadecatrienoyl chloride is unique due to its reactivity as an acyl chloride, allowing it to form a wide range of derivatives. Its three conjugated double bonds also contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
octadeca-9,12,15-trienoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRKXCQPDRPTZCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866730 | |
Record name | Octadeca-9,12,15-trienoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59044-29-0 | |
Record name | 9,12,15-Octadecatrienoyl chloride, (9Z,12Z,15Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (9Z,12Z,15Z)-9,12,15-octadecatrienoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.956 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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